1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea
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Overview
Description
1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic compound that features a pyridazinone ring and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine derivatives with diketones under controlled conditions.
Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Coupling with Trifluoromethoxyphenyl Isocyanate: The final step involves the coupling of the intermediate with trifluoromethoxyphenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets. The pyridazinone ring and the trifluoromethoxyphenyl group are key functional groups that interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.
1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its chemical properties.
Uniqueness
1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological interactions
Properties
IUPAC Name |
1-[2-(6-oxopyridazin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c15-14(16,17)24-11-5-3-10(4-6-11)20-13(23)18-8-9-21-12(22)2-1-7-19-21/h1-7H,8-9H2,(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCWHPAHDQKGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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